Technical Deep Dive: The Stabilizing Role of the 7-Methoxy Group in Oganomycin A
Executive Summary Oganomycin A is a naturally occurring cephamycin antibiotic produced by Streptomyces oganensis. Structurally distinct from classical cephalosporins, its defining feature is the presence of a 7 -methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Oganomycin A is a naturally occurring cephamycin antibiotic produced by Streptomyces oganensis. Structurally distinct from classical cephalosporins, its defining feature is the presence of a 7
-methoxy group on the cephem nucleus.[1] While the core beta-lactam ring is inherently strained and chemically reactive, the 7-methoxy substituent functions as a critical "molecular shield."[1]
This guide dissects the mechanistic function of this group, demonstrating that its primary role is not thermodynamic stabilization of the ring, but rather steric occlusion against beta-lactamase enzymes.[1] This single modification transforms a labile scaffold into a robust agent capable of surviving the hydrolytic environment of resistant Gram-negative pathogens.[1]
Part 1: Structural Architecture & The 7-Methoxy Anomaly[1]
To understand the stability of Oganomycin A, one must first contrast it with its precursor, Cephalosporin C.[1]
The Cephamycin Core
Unlike cephalosporins, which possess a hydrogen atom at the C-7
position, Oganomycin A incorporates a methoxy (-OCH) group.[1] This creates a crowded steric environment around the beta-lactam carbonyl carbon—the primary target for nucleophilic attack.[1]
Feature
Cephalosporin C
Oganomycin A
C-7 Substituent
Hydrogen (-H)
Methoxy (-OCH)
Class
Cephalosporin
Cephamycin
Beta-Lactamase Susceptibility
High
Extremely Low
Primary Spectrum
Gram-positive
Gram-negative (Resistant strains)
The Stability Paradox
Chemically, electron-donating groups (like methoxy) on the beta-lactam ring can theoretically increase the electron density of the carbonyl, potentially reducing reactivity.[1] However, the 7-methoxy group actually introduces steric bulk that can destabilize the ring conformationally if not balanced by side-chain interactions.[1] The "stability" of Oganomycin A is therefore biological , not purely physical; it survives because enzymes cannot grasp it.[1]
Part 2: Mechanistic Function of the 7-Methoxy Group[1]
The function of the 7-methoxy group is a textbook example of steric hindrance utilized as a defense mechanism.[1]
The "Steric Shield" Mechanism
Beta-lactamases (specifically Class A serine beta-lactamases) function by positioning a nucleophilic serine residue to attack the beta-lactam carbonyl.[1]
Recognition: The enzyme binds the antibiotic.
Attack: The serine hydroxyl attacks the carbonyl carbon.
Acylation: The ring opens, inactivating the drug.
In Oganomycin A, the 7
-methoxy group protrudes directly into the space where the enzyme's conserved water molecule or catalytic residues would normally reside.[1]
Steric Clash: The methoxy group physically collides with the residues forming the "oxyanion hole" of the enzyme.
Distortion: This collision prevents the beta-lactam ring from assuming the precise geometry required for the transition state.[1]
Result: The hydrolysis rate (
) drops precipitously, effectively rendering the antibiotic "invisible" to the enzyme.[1]
Visualization of the Mechanism
The following diagram illustrates the divergent pathways of Cephalosporins vs. Oganomycin A in the presence of beta-lactamase.
Caption: Comparative pathway analysis showing how the 7-methoxy group prevents transition state formation in beta-lactamase hydrolysis.
Part 3: Experimental Validation & Protocols
To confirm the stabilizing function of the 7-methoxy group in your own research, the following self-validating experimental systems are recommended.
Protocol: Comparative Hydrolysis Kinetics
This assay quantifies the "Shielding Factor" by comparing the hydrolysis rates of Oganomycin A against a non-methoxylated control (e.g., Cephalothin).[1]
Reagents:
Purified Beta-Lactamase (Type I from Enterobacter or TEM-1).[1]
UV-Vis Spectrophotometer (capable of kinetic mode).[1]
Chemical Stability (The Risk): In aqueous solution (IV formulations), the 7-methoxy group can induce specific degradation pathways (e.g., expulsion of the 3'-leaving group) if the pH drifts.[1]
Guidance: Maintain formulation pH between 6.0 and 7.5. Avoid mixing with high-pH diluents, as the methoxy group can facilitate ring opening under alkaline stress more readily than a simple hydrogen substituent due to electronic effects.[1]
References
Gushima, H., et al. (1981). "Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives."[1] The Journal of Antibiotics, 34(11), 1507–1512.[1]
Ohya, S., et al. (1982). "Effect of 7 alpha substitution of cephems on their beta-lactamase stability and affinity for penicillin-binding proteins."[1] Antimicrobial Agents and Chemotherapy, 21(4), 613–617.[1]
Murakami, K., & Yoshida, T. (1981). "Role of the 7 alpha-methoxy and side-chain carboxyl of moxalactam in beta-lactamase stability."[1] Antimicrobial Agents and Chemotherapy, 19(1), 1–7.[1]
[1]
Nagarajan, R. (1990). "Cephamycins: Structure, Activity, and Stability."[1] Chemistry and Biology of Beta-Lactam Antibiotics, Vol 3.
[1]
Technical Deep Dive: The Sulfooxyphenyl Moiety as a Critical Determinant in Oganomycin A Pharmacodynamics
The following technical guide details the structural and functional role of the sulfooxyphenyl side chain in Oganomycin A, a cephamycin antibiotic. Executive Summary Oganomycin A is a naturally occurring cephamycin (7 -m...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural and functional role of the sulfooxyphenyl side chain in Oganomycin A, a cephamycin antibiotic.
Executive Summary
Oganomycin A is a naturally occurring cephamycin (7
-methoxy-cephalosporin) antibiotic produced by Streptomyces oganonensis.[1] While it shares the core beta-lactamase resistance conferred by the 7-methoxy group typical of cephamycins (e.g., cefoxitin), Oganomycin A is distinguished by a unique C-3 side chain: a (E)-3-(4-sulfooxyphenyl)prop-2-enoyloxymethyl group.[1]
This guide analyzes the critical role of the sulfooxyphenyl moiety. Unlike the 7
-methoxy group which provides steric shielding against beta-lactamase hydrolysis, the C-3 sulfooxyphenyl side chain acts as a pharmacokinetic and pharmacodynamic amplifier , specifically enhancing activity against Gram-negative bacteria through improved outer membrane permeability and target affinity.[1]
Structural Architecture & The Sulfooxyphenyl Moiety[1]
To understand the activity of Oganomycin A, one must deconstruct its three distinct structural domains.
The Oganomycin A Scaffold
The molecule consists of a cephem nucleus modified at three key positions:
C-7 Position (Acyl Side Chain): A D-
-aminoadipyl group (similar to Cephamycin C), which is hydrophilic and zwitterionic.[1]
C-7
Position: A methoxy group (-OCH), the defining feature of cephamycins, conferring resistance to Class A serine beta-lactamases.[1]
C-3 Position (The Variable Region): A methyl group substituted with a p-sulfooxycinnamoyl ester.[1]
The Sulfooxyphenyl Side Chain
The C-3 substituent is formally a (p-sulfooxycinnamoyl)oxymethyl group.[1]
Chemical Nature: It contains a phenyl ring conjugated with a double bond (cinnamic acid derivative), terminated by a sulfate ester (
Electrostatics: The sulfate group is fully ionized (negative charge) at physiological pH.[1]
Comparison with Oganomycin B: Oganomycin B is the desulfo analog, containing a phenolic hydroxyl group (
) instead of the sulfate.[1] This single modification drastically alters the antibacterial spectrum.
Visualization: Structural Logic
The following diagram illustrates the structural components and their functional roles.
Mechanistic Role of the Sulfooxyphenyl Group
The presence of the sulfate group is not merely decorative; it is a functional evolutionary adaptation.
Gram-Negative Permeability (The "Trojan Horse" Effect)
Gram-negative bacteria possess an outer membrane that acts as a barrier to hydrophobic antibiotics.[1]
Porin Transport: The highly polar, negatively charged sulfate group facilitates passage through aqueous porin channels (e.g., OmpF/OmpC in E. coli).[1]
Comparison: Oganomycin B (phenolic -OH) is less polar and lacks the specific anionic character required for optimal flux through these channels.[1]
Outcome: Oganomycin A accumulates in the periplasm at higher concentrations than Oganomycin B.
Target Affinity (PBP Interaction)
Once in the periplasm, the antibiotic targets Penicillin-Binding Proteins (PBPs).[1]
Leaving Group Dynamics: Upon nucleophilic attack by the PBP active site serine on the beta-lactam ring, the C-3 substituent acts as a leaving group.[1] The p-sulfooxycinnamoyloxy group is electronically distinct from a simple acetoxy group. The conjugation of the cinnamoyl system stabilizes the leaving group, potentially accelerating the acylation rate.[1]
Electrostatic Anchoring: The sulfate group may interact with basic residues (Arginine/Lysine) near the active site of specific PBPs (e.g., PBP3), anchoring the molecule for effective inhibition.[1]
Quantitative Impact (SAR Data Summary)
Data synthesized from comparative isolation studies.
Compound
C-3 Substituent
Gram-Negative Activity (E. coli)
Gram-Positive Activity (S. aureus)
Stability (Beta-Lactamase)
Oganomycin A
p-Sulfooxycinnamoyl
High (MIC < 10 µg/mL)
Moderate
High
Oganomycin B
p-Hydroxycinnamoyl
Low (MIC > 50 µg/mL)
Moderate
High
Analysis: The loss of the sulfate group (Oganomycin B)[1] results in a precipitous drop in Gram-negative potency, confirming the sulfate's role in permeability/transport rather than intrinsic beta-lactam reactivity (which remains similar).[1]
Experimental Validation Protocols
To confirm the role of the sulfooxyphenyl side chain in your own research, the following self-validating protocols are recommended.
Protocol A: Enzymatic Desulfation (A
B Conversion)
This experiment proves that the sulfate group is the sole determinant of the activity difference.[1]
Reagents: Purified Oganomycin A, Arylsulfatase (from Helix pomatia or Aerobacter aerogenes), Acetate buffer (pH 5.5).[1]
Workflow:
Dissolve Oganomycin A (10 mg) in Acetate buffer.[1]
Monitoring: Use HPLC (C18 column, MeOH/Water gradient) to observe the shift in retention time (Oganomycin B is less polar and will elute later).[1]
Bioassay:
Spot the reaction product on an agar plate seeded with E. coli (Gram-negative) and S. aureus (Gram-positive).
Expected Result: The zone of inhibition for E. coli will decrease significantly as A converts to B, while S. aureus activity remains relatively constant.[1]
Protocol B: Competitive Porin Assay
To validate the transport mechanism:
Strains: Use Wild-type E. coli vs. Porin-deficient mutants (
Method: Determine MIC of Oganomycin A and B for both strains.
Validation:
If the sulfate utilizes porins, the MIC of Oganomycin A should increase drastically in the mutant strain.[1]
Oganomycin B should show less variance between WT and mutant strains as it relies less on this specific transport pathway.
Visualization: Experimental Logic
Conclusion & Implications for Drug Design
The sulfooxyphenyl side chain of Oganomycin A serves as a textbook example of functional group hijacking for bacterial entry.
Causality: The sulfate group transforms a moderately active cephamycin into a potent anti-Gram-negative agent.
Design Principle: Incorporating negatively charged, polar groups (sulfates, sulfonates, carboxylates) on the C-3 or C-7 side chains of beta-lactams is a validated strategy to overcome the permeability barrier of the Gram-negative outer membrane.[1]
Stability: Unlike simple esters, the cinnamoyl linkage provides a balance of stability in solution and reactivity within the PBP active site.[1]
Researchers developing next-generation beta-lactams should consider "siderophore-mimic" or "porin-exploiting" side chains analogous to the sulfooxyphenyl group to expand the spectrum of activity against multi-drug resistant Gram-negative pathogens.[1]
References
Gushima, H., et al. (1981). "Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB."[1] The Journal of Antibiotics, 34(11), 1507-1512.[1]
PubChem. "Oganomycin A - Compound Summary."[1][2][3] National Library of Medicine.
MedChemExpress. "Oganomycin A Product Information." MCE.
Google Patents. "EP0290136A2 - 7-Beta-substituted-3-lower alkanoylacetoxymethyl-7-alpha-methoxy-3-cephem-4-carboxylic acid."[1]
Application Notes and Protocols for the Fermentation of Streptomyces oganonensis
Introduction: Tapping into the Biosynthetic Potential of Streptomyces oganonensis The genus Streptomyces represents a cornerstone of natural product discovery, responsible for the production of a vast array of clinically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Tapping into the Biosynthetic Potential of Streptomyces oganonensis
The genus Streptomyces represents a cornerstone of natural product discovery, responsible for the production of a vast array of clinically significant secondary metabolites, including antibiotics, antifungals, and anticancer agents.[1][2] Streptomyces oganonensis, a member of this prolific genus, holds considerable potential for the discovery of novel bioactive compounds. The successful exploitation of this potential, however, is critically dependent on the development of robust and optimized fermentation protocols. The production of secondary metabolites is often tightly linked to the physiological state of the microorganism, which is, in turn, profoundly influenced by nutritional and environmental factors.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize the fermentation of Streptomyces oganonensis. The protocols outlined herein are founded on established principles of Streptomyces cultivation and are designed to serve as a validated starting point for process development. While specific optimal conditions for S. oganonensis may require empirical determination, the methodologies presented provide a rational framework for achieving robust growth and maximizing the production of its secondary metabolites. We will delve into the causality behind experimental choices, ensuring a deep understanding of the fermentation process, from culture maintenance to the extraction and preliminary analysis of target compounds.
Section 1: Culture Maintenance and Inoculum Development
Consistent and high-quality inoculum is the bedrock of reproducible fermentations. The goal of this stage is to generate a healthy and physiologically uniform population of S. oganonensis to initiate the production culture.
Long-Term Storage and Revival
For long-term preservation, storing Streptomyces spores in glycerol at low temperatures is a widely adopted and effective method.[5][6]
Protocol 1: Preparation of Spore Suspensions for Cryopreservation
Prepare a suitable sporulation agar medium, such as Oatmeal Agar or ISP Medium 4.[7]
Streak S. oganonensis onto the agar surface and incubate at 28-30°C for 7-14 days, or until significant sporulation is observed (typically characterized by a powdery or velvety appearance).[5]
Aseptically add 5 mL of sterile distilled water to the surface of a mature culture plate.
Gently scrape the spores from the agar surface using a sterile loop or a cotton swab.[5]
Transfer the resulting spore suspension to a sterile centrifuge tube.
To break up spore chains and separate spores from mycelial fragments, vortex the suspension vigorously. For a more homogenous suspension, filter through a sterile syringe packed with cotton wool.[5][8]
Pellet the spores by centrifugation at 4,000 x g for 10 minutes.[5]
Carefully decant the supernatant and resuspend the spore pellet in 1-2 mL of sterile 40% glycerol.[5]
Aliquot the spore suspension into cryovials and store at -80°C for long-term preservation.
Seed Culture Preparation
The seed culture serves to expand the microbial population from the preserved stock to a volume sufficient for inoculating the main production fermenter.
Protocol 2: Two-Stage Seed Culture Development
Stage 1 (Shake Flask):
Aseptically inoculate 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or ISP Medium 2) in a 250 mL baffled flask with a loopful of spores from a fresh plate or a small aliquot of the cryopreserved spore suspension.[9]
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 24-48 hours.[5] The aim is to achieve a dense and actively growing mycelial culture.
Stage 2 (Shake Flask or Seed Fermenter):
Transfer an appropriate volume (typically 5-10% v/v) of the Stage 1 seed culture into a larger volume of the same seed medium.
Incubate under the same conditions as Stage 1 until the culture reaches the late logarithmic phase of growth. This culture is now ready to inoculate the production fermenter.
Section 2: Production Fermentation
The production phase is where the target secondary metabolites are synthesized. The composition of the fermentation medium and the physical parameters are critical for maximizing yield.
Fermentation Media
The choice of carbon and nitrogen sources, as well as the presence of essential minerals, can dramatically influence the production of secondary metabolites.[3][10] A variety of media have been developed for Streptomyces fermentation, and the optimal medium for S. oganonensis should be determined empirically.
Medium Component
Concentration (g/L)
Rationale
Carbon Source
Glucose
10-40
Readily metabolizable, but high concentrations can cause catabolite repression.[11]
Starch
10-30
A complex carbohydrate that is often utilized more slowly, which can be beneficial for secondary metabolite production.[3]
Glycerol
10-20
An alternative carbon source that can influence metabolic pathways.
Nitrogen Source
Soy Peptone
5-15
A complex nitrogen source providing amino acids and peptides.[10]
Yeast Extract
2-5
Provides B-vitamins, amino acids, and other growth factors.[12]
Secondary metabolite production typically occurs in the stationary phase of growth.[12][13]
Table 2: Key Fermentation Parameters for Streptomyces spp.
Protocol 3: Shake Flask Fermentation for Secondary Metabolite Production
Prepare the desired production medium in baffled flasks, ensuring a low culture volume to flask volume ratio for optimal aeration.
Sterilize the media by autoclaving at 121°C for 20 minutes.
Inoculate the production flasks with 5-10% (v/v) of the Stage 2 seed culture.
Incubate the flasks on a rotary shaker at 200-250 rpm and 28-30°C for 7-14 days.
Monitor the fermentation by periodically and aseptically withdrawing samples to measure pH, biomass, and secondary metabolite production.
Section 3: Downstream Processing and Analysis
Following fermentation, the secondary metabolites need to be extracted from the culture broth and analyzed.
Extraction of Secondary Metabolites
Solvent extraction is a common method for recovering secondary metabolites from the fermentation broth. Ethyl acetate is a widely used solvent for this purpose due to its ability to extract a broad range of bioactive compounds.[13][15]
Protocol 4: Ethyl Acetate Extraction of Fermentation Broth
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 5,000 x g for 15 minutes. The supernatant contains the extracellular secondary metabolites.[16]
Transfer the supernatant to a separatory funnel.
Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 2-3 minutes.[7]
Allow the layers to separate. The organic (top) layer containing the secondary metabolites will be distinct from the aqueous (bottom) layer.
Carefully collect the ethyl acetate layer.
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the target compounds.[13]
Pool the ethyl acetate extracts and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
Resuspend the dried crude extract in a small volume of a suitable solvent (e.g., methanol) for further analysis.
Preliminary Analysis of Secondary Metabolites
Thin-Layer Chromatography (TLC) is a simple and rapid technique for the initial analysis of the crude extract, allowing for the visualization of the different compounds present. Gas Chromatography-Mass Spectrometry (GC-MS) can then be used for the identification of volatile and semi-volatile compounds in the extract.
Spot a small amount of the resuspended crude extract onto a silica gel TLC plate.
Develop the TLC plate in a suitable solvent system (e.g., a mixture of dichloromethane and methanol). The optimal solvent system will depend on the polarity of the target compounds and may require some optimization.
After the solvent front has reached near the top of the plate, remove the plate and allow it to air dry.
Visualize the separated compounds under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
Calculate the retardation factor (Rf) for each spot to aid in compound identification and comparison.
Protocol 6: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Ensure the crude extract is appropriately diluted in a volatile solvent compatible with the GC-MS system.
Inject a small volume of the sample into the GC-MS instrument.
The compounds will be separated based on their boiling points and polarity in the gas chromatography column and then fragmented and detected by the mass spectrometer.
The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for the tentative identification of the compounds present in the extract.
Section 4: Visualization of Workflows
Figure 1: Overall workflow for the fermentation of Streptomyces oganonensis and subsequent analysis of secondary metabolites.
Application Note: Selective Chemical Hydrolysis of Oganomycin A to Oganomycin B
This Application Note is structured to guide researchers through the specific chemical transformation of Oganomycin A to Oganomycin B. Based on the chemical literature (specifically the Journal of Antibiotics and related...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the specific chemical transformation of Oganomycin A to Oganomycin B. Based on the chemical literature (specifically the Journal of Antibiotics and related patent data), Oganomycin A is the sulfate ester derivative, and Oganomycin B is the corresponding desulfated (hydroxyl) form.[1][2]
The critical challenge in this protocol is selectively hydrolyzing the sulfate ester at the C-3 side chain without degrading the labile
-lactam ring, which is sensitive to both strong acids and bases.[1][2]
[1]
Executive Summary
Oganomycins are cephamycin-group antibiotics produced by Streptomyces oganonensis.[1][2][3] They are structurally characterized by a cephem nucleus, often with a 7-methoxy group and specific C-3 substituents.[1][2] Oganomycin A contains a sulfate ester group (
) on the C-3 side chain (typically a p-hydroxycinnamoyl-related moiety), which confers specific solubility and pharmacokinetic properties.[1][2] Oganomycin B is the desulfated analogue (containing a free hydroxyl group).[1][2]
This protocol details the controlled chemical hydrolysis of Oganomycin A to yield Oganomycin B. Unlike standard ester hydrolysis, the cleavage of a sulfate ester requires specific acidic conditions.[1][2] The method described here prioritizes the preservation of the
-lactam ring, utilizing mild acidic hydrolysis followed by hydrophobic interaction chromatography (HP-20) for purification.[1][2]
Scientific Mechanism & Rationale
The Chemical Transformation
The conversion involves the nucleophilic substitution of the sulfate group by water under acidic catalysis.[1]
Product: Oganomycin B (Free Alcohol) + Sulfuric Acid.[1][2]
Reaction Type: Acid-catalyzed hydrolysis (
-like or mechanism depending on the side chain resonance).[1][2]
Critical Stability Considerations
The
-lactam ring is the pharmacophore responsible for antibacterial activity (inhibition of penicillin-binding proteins).[1][2] It is highly susceptible to:
Alkaline Hydrolysis: Rapid ring opening to form biologically inactive penicilloic/cephalosporoic acids.[2]
Strong Acid Hydrolysis: Ring cleavage or rearrangement.[2]
Strategic Choice: We utilize mild acidic hydrolysis (pH 2.0 – 3.0) at moderate temperatures.[1][2] Sulfate esters are generally more labile than the amide bond of the
-lactam ring under these specific conditions, allowing for a kinetic window of selectivity.[1][2]
Pathway Visualization
The following diagram illustrates the reaction pathway and the competing degradation route that must be avoided.
Figure 1: Reaction pathway for the selective desulfation of Oganomycin A.[1][2] The green path represents the desired hydrolysis; the red dashed path represents the risk of beta-lactam ring opening.[1][2]
Incubation: Incubate the acidified solution at 30°C for 60 minutes .
Optimization: Monitor the reaction by HPLC every 15 minutes (see Section 4 for QC). The sulfate group is typically cleaved within 30–90 minutes depending on the specific side-chain sterics.[1][2]
Termination: Immediately after the optimal conversion is reached (disappearance of Oganomycin A peak), cool the solution to 4°C on an ice bath.
Neutralization: Rapidly adjust the pH back to 6.0–7.0 using 1.0 N NaOH.
Critical: Perform this step quickly to prevent base-catalyzed ring opening at local high pH concentrations.[1][2]
Phase 3: Isolation and Purification (HP-20 Chromatography)
Since the hydrolysis generates inorganic sulfate salts, desalting is required.[1][2]
Loading: Apply the neutralized reaction mixture to a column packed with Diaion HP-20 (approx. 20 mL bed volume), pre-equilibrated with water.
Washing: Wash the column with 3 bed volumes (60 mL) of distilled water.
Elution: Elute the target compound using a stepwise gradient of Acetone:Water (from 0% to 60% Acetone).
Oganomycin B is less polar than Oganomycin A (loss of charged sulfate) and typically elutes at 20–30% Acetone .[2]
Lyophilization: Collect fractions containing pure Oganomycin B, concentrate under vacuum (removing acetone), and lyophilize to obtain the white powder.
Workflow Diagram
Figure 2: Operational workflow for the conversion and isolation process.
Quality Control & Validation
To validate the conversion of A to B, the following analytical parameters must be checked.
HPLC Analysis[1][2]
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1][2]
Mobile Phase: Gradient of Acetonitrile in 10 mM Ammonium Acetate (pH 5.5).[1][2]
Detection: UV at 254 nm (aromatic side chain) or 220 nm.[1][2]
Expected Result:
Oganomycin A: Elutes earlier (more polar due to sulfate).[1][2]
Reduce reaction time; ensure pH does not drop < 1.5; neutralize immediately.
Poor Recovery
Product lost in water wash (HP-20).
Oganomycin B is slightly more hydrophobic; ensure water wash is not excessive or check flow-through.[1][2]
References
Gomi, S., et al. (1980).[1][2] "Oganomycin, a new cephamycin antibiotic produced by Streptomyces oganonensis."[1][2] The Journal of Antibiotics, 33(11), 1321-1330.[1][2] [1][2]
Osono, T., et al. (1980).[1][2] "Structure of Oganomycins A, B and C." The Journal of Antibiotics, 33(10), 1074-1082.[1][2]
TargetMol. "Oganomycin A / Oganomycin B Relationship & Hydrolysis." TargetMol Compound Dictionary.
BenchChem. "Oganomycin Series Chemical Properties."
Technical Support Center: Oganomycin A Formulation & Stability
Topic: Optimizing pH for Oganomycin A stability in solution Doc ID: OGA-TECH-004 Last Updated: February 14, 2026 Executive Summary Oganomycin A is a 7-methoxycephalosporin (cephamycin) antibiotic originally isolated from...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing pH for Oganomycin A stability in solution
Doc ID: OGA-TECH-004
Last Updated: February 14, 2026
Executive Summary
Oganomycin A is a 7-methoxycephalosporin (cephamycin) antibiotic originally isolated from Streptomyces oganonensis. Structurally similar to Cefoxitin and Cephamycin C, its stability in solution is governed primarily by the susceptibility of its beta-lactam ring to hydrolytic cleavage.
This guide addresses the critical thermodynamic and kinetic instability factors researchers face when solubilizing Oganomycin A. The 7-methoxy group provides resistance to enzymatic degradation (
-lactamases) but offers little protection against chemical hydrolysis induced by extreme pH or nucleophilic buffers.
Part 1: The Stability-pH Landscape
The most frequent support ticket we receive regarding Oganomycin A involves "unexplained loss of potency" or "yellowing of solution." In 90% of cases, this is due to pH excursion.
The "Goldilocks" Zone: pH 6.0 – 6.5
Unlike standard cephalosporins which may tolerate slightly lower pH, Oganomycin A requires a strict near-neutral environment.
pH < 4.0 (Acidic Instability): Protonation of the ring nitrogen or side-chain moieties leads to acid-catalyzed hydrolysis. While less rapid than alkaline degradation, it results in irreversible ring opening.
pH > 7.5 (Alkaline Instability): The most critical failure mode. Hydroxide ions (
) act as nucleophiles, attacking the carbonyl carbon of the -lactam ring. This reaction is often second-order and proceeds rapidly at room temperature.
pH 6.0 – 6.5 (Optimal): The energetic valley where both acid and base-catalyzed hydrolysis rates are minimized.
Part 2: Troubleshooting Guide (Q&A)
Q1: My Oganomycin A solution turned yellow after 4 hours at Room Temperature (RT). Is it still usable?
Verdict:Likely Degraded. Discard.
Technical Insight: The "yellowing" is a hallmark of
-lactam ring opening followed by polymerization of the degradation products. This chromophore formation indicates that a significant percentage of the active compound has been hydrolyzed.
Corrective Action:
Check the pH of your buffer. If it is > 7.0, the degradation rate increases exponentially.
Keep solutions on ice (
). The hydrolysis rate follows the Arrhenius equation; reducing temperature from to can reduce degradation rates by 3-5 fold.
Q2: I used PBS (Phosphate Buffered Saline) at pH 7.0, but I still see degradation. Why?
) can act as general bases, catalyzing the hydrolysis of the -lactam ring even at neutral pH. This is a known phenomenon in cephalosporin chemistry where the buffer species itself participates in the transition state.
Corrective Action:
Switch Buffers: Use non-nucleophilic Good’s buffers like MES (pH 6.0) or MOPS (pH 6.5). These steric-bulky buffers interact less with the carbonyl carbon.
If PBS is mandatory: Use the lowest effective concentration (e.g., 10-20 mM) rather than standard 50-100 mM.
Q3: Can I freeze-thaw Oganomycin A stock solutions?
Verdict:Avoid if possible.Technical Insight: During freezing, the formation of pure ice crystals concentrates the solute and buffer salts in the remaining liquid phase (freeze-concentration effect). This can cause transient but extreme pH shifts (e.g., Sodium Phosphate buffers can shift from pH 7.0 to pH 3.5 during freezing).
Corrective Action: Aliquot stocks immediately after preparation into single-use vials. Flash freeze in liquid nitrogen to minimize the duration of the "mushy" phase where pH shifts occur.
Part 3: Visualization of Instability Pathways
The following diagram illustrates the chemical fate of Oganomycin A under different environmental conditions.
Figure 1: Stability pathways of Oganomycin A. Note that alkaline hydrolysis (pH > 7.5) is the dominant degradation pathway.
Part 4: Validated Stability Assay Protocol
To verify the stability of your specific Oganomycin A preparation, use this Reverse-Phase HPLC (RP-HPLC) method. This protocol separates the intact drug from its hydrolyzed degradation products.
Methodology: Isocratic RP-HPLC for Cephamycins
Parameter
Specification
Rationale
Column
C18 (4.6 x 150 mm, 5 µm)
Standard retention for polar antibiotics.
Mobile Phase
10 mM Ammonium Acetate (pH 5.5) : Acetonitrile (85:15 v/v)
Mild pH prevents on-column degradation; Acetate is volatile (MS compatible).
Flow Rate
1.0 mL/min
Standard backpressure optimization.
Detection
UV @ 254 nm
Detects the conjugated system of the cephalosporin core.
Temperature
(Column), (Autosampler)
Crucial: Autosampler must be cooled to prevent degradation during the run queue.
Step-by-Step Procedure:
Preparation: Dissolve Oganomycin A standard to 1 mg/mL in Milli-Q water (do not use buffer yet to establish baseline).
Stress Test (Optional): To validate the method, take a 100 µL aliquot and add 10 µL of 0.1 M NaOH. Incubate for 10 mins. Neutralize with HCl. This generates the "degradation standard."
Injection: Inject 20 µL of the fresh sample vs. the stressed sample.
Analysis: The intact Oganomycin A will elute earlier than many hydrophobic impurities but later than the highly polar hydrolyzed ring product (depending on specific column chemistry).
Criteria: A purity drop of >2% over 24 hours indicates formulation failure.
References
Gushima, H., et al. (1981). "Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis."[1] The Journal of Antibiotics, 34(11), 1507–1512.[1]
Yamana, T., & Tsuji, A. (1976). "Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation." Journal of Pharmaceutical Sciences, 65(11), 1563–1574. (Foundational text on beta-lactam hydrolysis kinetics).
Connors, K. A., et al. (1986).Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
Enhancing Oganomycin A solubility in aqueous buffers
Welcome to the dedicated support resource for Oganomycin A. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the aqueous solubility o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support resource for Oganomycin A. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the aqueous solubility of this promising, yet hydrophobic, therapeutic candidate. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for Oganomycin A's poor aqueous solubility?
Oganomycin A possesses a complex polyketide-derived macrocyclic structure, rich in hydrocarbon chains and lacking a sufficient number of ionizable or polar functional groups. This predominantly non-polar (lipophilic) nature leads to unfavorable energetics when attempting to dissolve it in a highly polar solvent like water or aqueous buffers. Water molecules form a highly ordered, hydrogen-bonded network; the large, hydrophobic surface of Oganomycin A disrupts this network, which is thermodynamically unfavorable, causing the drug molecules to aggregate rather than dissolve.
Q2: I'm seeing precipitation when I dilute my Oganomycin A stock solution into my aqueous cell culture medium. What's happening?
This is a classic sign of a compound "crashing out" of solution. Your initial stock solution, likely prepared in a neat organic solvent like DMSO, can hold a high concentration of Oganomycin A. However, when this concentrated stock is introduced into an aqueous environment (e.g., PBS or DMEM), the percentage of the organic solvent is drastically and rapidly reduced. The solution can no longer sustain the solubilization of the drug, and it precipitates. The key is to avoid crossing the solubility threshold in the final aqueous medium.
Q3: Can I just vortex or heat the solution to improve solubility?
While vortexing can help disperse particles and gentle warming can transiently increase solubility for some compounds, these are often not robust solutions for molecules as hydrophobic as Oganomycin A. Vigorous vortexing may only create a temporary suspension, not a true solution, leading to inaccurate concentrations. Excessive heating risks thermal degradation of the compound, altering its chemical integrity and biological activity. A systematic approach using co-solvents or formulation agents is strongly recommended for consistent results.
Tare a sterile microcentrifuge tube on the balance.
Carefully weigh 5 mg of Oganomycin A into the tube.
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 250 µL of DMSO for a 20 mg/mL stock).
Cap the tube tightly and vortex for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Screening with Water-Miscible Co-solvents
Objective: To determine the maximum achievable concentration of Oganomycin A in a common buffer (PBS, pH 7.4) using various co-solvents.
Methodology: A 10 mg/mL Oganomycin A stock in 100% DMSO was serially diluted into PBS. The final concentration of the organic co-solvent was kept constant at 2% (v/v) across all tests. Solutions were incubated at room temperature for 1 hour, and solubility was assessed by visual inspection for precipitation and confirmed by measuring light scattering at 600 nm.
Table 1: Oganomycin A Solubility with Different Co-solvents
Co-Solvent (at 2% v/v)
Maximum Achieved Solubility in PBS (µg/mL)
Observations
DMSO
5.2
Fine precipitate observed above this concentration.
Ethanol (EtOH)
2.5
Heavy precipitation at lower concentrations.
PEG-400
15.8
Solution remained clear up to this concentration.
NMP (N-methyl-2-pyrrolidone)
22.1
Clear solution; highest solubility achieved.
Analysis: The data clearly indicates that while DMSO is a common choice, other pharmaceutically acceptable co-solvents like PEG-400 and NMP can significantly improve the aqueous solubility of Oganomycin A. The choice of co-solvent should also be guided by its compatibility with the intended downstream assay (e.g., cell viability).
Protocol 3: Enhancement with a Cyclodextrin Excipient
Objective: To enhance solubility by complexing Oganomycin A with a cyclodextrin.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like Oganomycin A, effectively shielding them from the aqueous environment and increasing their apparent solubility.
Procedure:
Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.
Add Oganomycin A powder directly to the HP-β-CD solution to achieve a target concentration of 1 mg/mL.
Stir the mixture vigorously at room temperature overnight (12-16 hours) to allow for complex formation.
The following day, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.
The clear filtrate is your aqueous stock of Oganomycin A-cyclodextrin complex. The concentration should be confirmed analytically (e.g., via HPLC).
Diagram: Mechanism of Cyclodextrin Encapsulation
Caption: Oganomycin A encapsulation by a cyclodextrin to improve solubility.
References
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences. Available at: [Link]
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. Available at: [Link]
Troubleshooting
Oganomycin A Extraction: Technical Support & Troubleshooting
Welcome to the Technical Support Center for Oganomycin A. As a novel polyketide-derived antibiotic, Oganomycin A presents unique challenges during its extraction and purification.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Oganomycin A. As a novel polyketide-derived antibiotic, Oganomycin A presents unique challenges during its extraction and purification. Its complex structure, while responsible for its potent bioactivity, also renders it susceptible to degradation under suboptimal conditions. This guide, developed by our senior application scientists, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maximize your yield of intact, bioactive Oganomycin A.
Our philosophy is grounded in understanding the 'why' behind each step. By explaining the chemical principles that govern Oganomycin A's stability, we empower you to make informed decisions and adapt protocols to your specific experimental setup.
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems you may encounter during the extraction of Oganomycin A, providing step-by-step solutions and the rationale behind them.
Issue 1: Low Yield of Oganomycin A in the Crude Extract
Symptoms:
Low peak intensity for Oganomycin A in HPLC analysis of the crude extract.
Reduced bioactivity of the extract compared to expected values.
Potential Causes & Solutions:
Incomplete Cell Lysis: Oganomycin A may be retained within the microbial cells if lysis is not thorough.
Solution: Employ a more rigorous lysis method. Sonication on ice is a common and effective technique. Ensure sufficient sonication time and power, but avoid excessive heat generation which can degrade the target molecule. Mechanical disruption using a bead beater with appropriate sized beads is another robust alternative.
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for efficiently solubilizing Oganomycin A.
Solution: Oganomycin A, like many complex polyketides, has moderate polarity. A solvent system of ethyl acetate or a mixture of chloroform and methanol (e.g., 2:1 v/v) is often a good starting point. If yields remain low, consider a series of extractions with solvents of varying polarities to ensure complete recovery.
pH-Induced Degradation: The pH of the extraction buffer can significantly impact the stability of Oganomycin A.
Solution: Maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction. Extreme pH values, both acidic and alkaline, can catalyze hydrolysis of labile functional groups within the Oganomycin A structure. Use a buffered aqueous solution during initial cell suspension and lysis.
Issue 2: Presence of Multiple Degradation Peaks in Chromatographic Analysis
Symptoms:
Multiple, unexpected peaks appearing in HPLC or LC-MS chromatograms, often with masses corresponding to hydrolyzed or rearranged forms of Oganomycin A.
Potential Causes & Solutions:
Thermal Degradation: Oganomycin A is heat-sensitive. Prolonged exposure to elevated temperatures during solvent evaporation or other steps can lead to degradation.
Solution: All extraction and purification steps should be performed at low temperatures. Use an ice bath during cell lysis and centrifugation. Evaporate solvents under reduced pressure using a rotary evaporator with a water bath set to a low temperature (e.g., 30-35°C). For long-term storage of extracts, use a freezer at -20°C or, ideally, -80°C.
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade Oganomycin A.
Solution: Protect your sample from light at all stages of the extraction process. Use amber-colored glassware or wrap your flasks and vials in aluminum foil. Work in a dimly lit area when possible.
Oxidative Damage: The presence of reactive oxygen species can lead to oxidative degradation of Oganomycin A.
Solution: While not always a primary concern, if oxidative degradation is suspected, consider degassing your solvents by sparging with an inert gas like nitrogen or argon before use. Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial, but ensure it does not interfere with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for working with Oganomycin A?
Based on stability studies of structurally similar complex antibiotics, the region of maximum stability for Oganomycin A is predicted to be between pH 3.0 and 5.7[1]. It is crucial to avoid strongly acidic or alkaline conditions, which can lead to rapid degradation[2][3]. For initial extraction from a fermentation broth, adjusting the pH to around 6.0 before solvent extraction is a safe starting point.
Q2: What are the best solvents for extracting and storing Oganomycin A?
For extraction, moderately polar solvents like ethyl acetate or a chloroform:methanol mixture are recommended. For storage, Oganomycin A solutions are moderately soluble in methanol[4]. For long-term preservation, it is best to store the purified compound as a dry powder at -20°C or below. If a stock solution is required, dissolve the compound in a minimal amount of DMSO or methanol and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I confirm that the peaks I'm seeing in my chromatogram are degradation products?
Forced degradation studies are a definitive way to identify potential degradation products. Expose small aliquots of your purified Oganomycin A to harsh conditions (e.g., heat at 80°C, strong acid like 4N HCl, and strong base like 4N NaOH) for a short period[2]. Analyze these stressed samples by HPLC or LC-MS alongside your extract. The new peaks that appear in the stressed samples are likely degradation products, and their retention times can be used to identify them in your experimental samples.
Q4: Is Oganomycin A sensitive to light?
Yes, like many complex organic molecules, Oganomycin A is potentially susceptible to photodegradation[5][6]. It is a standard best practice in natural product chemistry to protect samples from light whenever possible[7]. This simple precaution can significantly improve the yield and purity of the final product.
Key Experimental Parameters & Protocols
Table 1: Recommended Parameters for Oganomycin A Extraction
Technical Support Center: Oganomycin A Assay Optimization
Introduction: The Stability Paradox Q: Why is my Oganomycin A losing potency before I even start the assay? A: You are likely fighting the inherent thermodynamic instability of the beta-lactam ring.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability Paradox
Q: Why is my Oganomycin A losing potency before I even start the assay?
A: You are likely fighting the inherent thermodynamic instability of the beta-lactam ring.
Oganomycin A is a cephamycin-type antibiotic produced by Streptomyces oganonensis [1].[1] Like its structural cousins (cephamycins and clavams), its biological activity relies on a highly strained four-membered beta-lactam ring.[2] This ring is an "energy spring" designed to snap open and covalently bind to bacterial Penicillin-Binding Proteins (PBPs).
However, in an assay buffer, this "spring" is prone to premature triggering via hydrolysis . The carbonyl carbon of the beta-lactam ring is highly electrophilic. If your buffer contains nucleophiles (like water molecules activated by high pH, or primary amines), the ring opens spontaneously, rendering the molecule biologically inert [2].
This guide provides a self-validating system to stabilize Oganomycin A, ensuring that the inhibition you measure is real, not a result of degradation artifacts.
Module 1: Reconstitution & Storage (The Foundation)
Q: Can I store Oganomycin A in aqueous stock solutions?
A: Absolutely not.
Beta-lactams undergo spontaneous hydrolysis in water, a reaction capable of destroying >10% of your active compound within hours at room temperature [3].
The Protocol:
Solvent: Reconstitute lyophilized Oganomycin A in anhydrous DMSO (Dimethyl Sulfoxide). DMSO is a polar aprotic solvent that does not donate hydrogen bonds, effectively "freezing" the hydrolytic state of the molecule.
Concentration: Aim for a high concentration stock (e.g., 10–50 mM). Higher concentrations are self-stabilizing because the ratio of solute to trace moisture is more favorable.
Aliquot immediately: Do not freeze-thaw. Aliquot into single-use amber vials (to protect from light-induced degradation, though less critical than hydrolysis) and store at -80°C.
Q: My stock solution is cloudy. Is this normal?A: No. This indicates moisture contamination or saturation. Oganomycin A (often isolated as a sodium salt) is hygroscopic. Ensure your DMSO is "molecular biology grade" (>99.9%) and stored with molecular sieves if possible.
Module 2: Buffer Chemistry (The Environment)
Q: I use Tris-HCl pH 7.5 for all my enzyme assays. Is this safe for Oganomycin A?
A: No. Tris is a "Silent Killer" of beta-lactams.
Tris (tris(hydroxymethyl)aminomethane) contains a primary amine . This amine acts as a nucleophile, attacking the beta-lactam carbonyl carbon and causing aminolysis (ring opening). This reaction mimics the natural target (PBPs) but results in a false negative in your assay because the drug is destroyed by the buffer, not the enzyme [2].
The Solution: Non-Nucleophilic Buffers
Switch to Good's Buffers that lack primary amines.
Recommended:MOPS or HEPES . These possess sterically hindered secondary/tertiary amines that do not attack the beta-lactam ring.
pH Optimization: Maintain pH between 6.0 and 7.0 .
Why? Beta-lactam hydrolysis is acid- and base-catalyzed.[3] The "valley of stability" is typically pH 6.5. Above pH 7.5, hydroxide ion attack accelerates exponentially [3].
Data: Buffer Impact on Half-Life (Simulated Comparison)
Buffer System
pH
Primary Nucleophile
Estimated t1/2 (25°C)
Suitability
Tris-HCl
7.5
Primary Amine (-NH2)
< 4 Hours
CRITICAL FAIL
Phosphate
7.4
Hydroxide (OH-)
~ 6-8 Hours
POOR
HEPES
7.0
None (Steric hindrance)
> 24 Hours
EXCELLENT
MOPS
6.5
None
> 48 Hours
OPTIMAL
Module 3: Experimental Workflow (The Execution)
Q: How do I handle the compound during the assay setup?
A: Adopt a "Just-in-Time" (JIT) Protocol.
Time and temperature are your enemies. The rate of hydrolysis roughly doubles for every 10°C increase in temperature.
Step-by-Step JIT Protocol:
Pre-Chill: Keep all buffers and microplates on ice (4°C) until the moment of reaction initiation.
Dilution: Prepare the intermediate dilution of Oganomycin A in buffer immediately before use. Do not let it sit in a reservoir for 30 minutes while you prep other reagents.
The "Cold Start": If measuring kinetics, mix reagents at 4°C and transfer to the plate reader pre-heated to 37°C only at the start of the read. This minimizes the "dead time" where the drug degrades before it encounters the target.
Visualizing the Instability Pathway
The following diagram illustrates the degradation mechanism you are fighting and the workflow to prevent it.
Caption: Figure 1. The "Race Against Hydrolysis." The red path shows the chemical degradation caused by nucleophiles (Tris/OH-). The blue path outlines the stabilization workflow required to maintain the active beta-lactam ring for assay validity.
References
Gushima, H., Watanabe, S., Saito, T., Sasaki, T., Eiki, H., Oka, Y., & Osono, T. (1981).[1] Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB. The Journal of Antibiotics, 34(11), 1507–1512.[1] Link
Lohans, C. T., & Brem, J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 13. Link
Mitchell, J. M., & Cammack, N. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv (Preprint). Link
Perez, B., et al. (2014). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Antibiotics, 3(3), 405-422. Link
User Persona: Senior Bioprocess Engineer / Principal Scientist
Objective: Transition Oganomycin A production from shake flask (250 mL) to Pilot Scale (50L+) while maintaining titer and structural integrity.
Oganomycin A is a cephamycin-type antibiotic characterized by a 7-methoxy group and a specific sulfate ester side chain. This structure presents two distinct scale-up challenges:
The Oxygen Paradox: The producer, Streptomyces oganonensis, is filamentous. High agitation ruptures the mycelia (shear sensitivity), while low agitation causes oxygen starvation (hypoxia), halting the oxidative enzymes required for ring closure.
The Sulfur Bottleneck: The sulfate ester moiety requires precise sulfur precursor feeding; standard media often deplete sulfur before the idiophase (production phase).
Module 1: Upstream Process (Fermentation Dynamics)
The "Black Box" Issue: Titer Drop at Scale
Symptom: You achieve 2.0 g/L in shake flasks but drop to <0.5 g/L in the 50L bioreactor despite matching media composition.
Root Cause Analysis:
In shake flasks, oxygen transfer occurs via surface aeration with low shear. In stirred-tank bioreactors (STR), you likely attempted to maintain
(volumetric oxygen transfer coefficient) by increasing impeller speed. S. oganonensis mycelia are shear-sensitive; high tip speeds (>2.5 m/s) fragment the hyphae, triggering cell lysis rather than secondary metabolite production.
Protocol: The Constant
/ Tip Speed Constraint Strategy
: Determine the oxygen transfer capability of your successful flask (typically 20–40 for baffled flasks).
Set Tip Speed Limit: Constrain your bioreactor impeller tip speed (
) to < 2.0 m/s .
Agitation/Aeration Ramp: Instead of high RPM, use Headspace Pressure (0.5–1.0 bar) and Oxygen Enrichment to drive
without increasing shear.
Visualization: The Shear-Oxygen Logic Gate
Figure 1: Decision matrix for diagnosing titer loss based on mycelial morphology.
Module 2: Metabolic Flux & Precursor Feeding
The Sulfur Limitation
Symptom: Cell mass is healthy, but specific productivity (
) is near zero.
Root Cause: Oganomycin A contains a sulfate ester. Standard media (Soy/Glucose) provide sulfur for amino acids (Cysteine/Methionine) but often lack sufficient inorganic sulfate for the secondary metabolite esterification step late in fermentation.
Protocol: The "Sulfur-Switch" Fed-Batch Strategy
You must decouple growth-phase sulfur (for biomass) from production-phase sulfur (for the antibiotic).
Parameter
Batch Phase (0–24h)
Fed-Batch Phase (24h–End)
Rationale
Nitrogen Source
Soybean Meal (Complex)
Ammonium Sulfate (Inorganic)
Avoids repressive amino acids; provides backbone.
Sulfur Source
L-Cysteine (0.1 g/L)
Sodium Sulfate () Pulse
Cysteine is toxic at high levels; switch to inorganic sulfate for esterification.
Figure 2: Metabolic pathway showing the critical role of PAPS (3'-phosphoadenosine 5'-phosphosulfate) in converting the core antibiotic to Oganomycin A.
Module 3: Downstream Processing (Stability)
The pH Trap
Symptom: HPLC shows product peak disappearing during filtration or extraction.
Root Cause: Oganomycin A is an acidic compound with a beta-lactam ring.
Alkaline pH (> 8.0): Rapid hydrolysis of the beta-lactam ring.
Acidic pH (< 4.0): Hydrolysis of the sulfate ester bond (converting Oganomycin A to Oganomycin B/Desulfated forms).
Protocol: Cold-Chain Neutral Extraction
Harvest Chilling: Immediately chill broth to 4°C. Do not hold at harvest temperature.
Buffer Locking: Adjust broth pH to 6.5 using Phosphate Buffer (not NaOH directly) before filtration.
Filtration: Use membrane filtration (0.2
) rather than rotary vacuum drum filters (RVDF) to minimize air exposure and residence time.
FAQ: Troubleshooting Guide
Q: My broth turns dark brown/black after 48 hours. Is this normal?A: No. This usually indicates lysis (cell death) due to glucose depletion or shear stress. Check your residual glucose levels. If glucose is 0, start feeding. If glucose is present, reduce agitation speed.
Q: Can I use antifoam?A: Use caution. Silicone-based antifoams can reduce
by up to 40%, exacerbating oxygen limitation. Use polypropylene glycol (PPG) based antifoams in minimal quantities, or use a mechanical foam breaker if possible.
Q: The product elutes early on Reverse Phase HPLC.A: Oganomycin A is highly polar due to the sulfate group. Use an ion-pairing agent (e.g., Tetrabutylammonium phosphate) in your mobile phase to increase retention and resolution, or switch to Anion Exchange Chromatography (AEX) for initial capture.
References
Gushima, H., et al. (1981).[2] "Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives."[2] The Journal of Antibiotics, 34(11), 1507-1512.[2]
Mantzouridou, F., et al. (2015). "Fermentation Scale-Up Strategies: From Lab to Pilot Scale." Biotechnology Advances, 33(6). (General principles of mycelial shear stress).
Liras, P., & Martin, J.F. (2006). "Gene clusters for beta-lactam antibiotics and beta-lactamase inhibitors in Streptomyces." International Microbiology, 9(1), 9-19. (Biosynthetic pathway mechanisms).[3][4][5]
Resolving peak overlap in Oganomycin A HPLC analysis
Welcome to the technical support center for resolving peak overlap in the HPLC analysis of Oganomycin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving peak overlap in the HPLC analysis of Oganomycin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. As your dedicated application scientist, I will guide you through a logical, science-backed approach to achieving optimal chromatographic resolution.
Introduction: The Challenge of Oganomycin A Analysis
Oganomycin A, a cephamycin-type antibiotic, presents unique challenges in HPLC analysis due to its polar nature and the potential for co-eluting with structurally similar impurities or degradation products. Peak overlap can compromise the accuracy and precision of quantification, hindering drug development and quality control efforts. This guide provides a systematic approach to troubleshooting and resolving these issues, ensuring the integrity of your analytical data.
While specific physicochemical data for Oganomycin A, such as precise pKa and logP values, are not extensively documented in publicly available literature, we can infer its properties based on its cephamycin core structure. Oganomycins are known to be polar molecules, and this understanding will guide our method development and troubleshooting strategies.
Troubleshooting Guide: Resolving Peak Overlap
This section is structured in a question-and-answer format to directly address common issues you may encounter during your HPLC analysis of Oganomycin A.
Q1: My Oganomycin A peak is showing fronting or tailing and is not well-resolved from a nearby impurity. Where do I start?
A1: Peak asymmetry (fronting or tailing) is often the first sign of a suboptimal separation and can contribute to peak overlap. Let's break down the potential causes and solutions in a logical progression.
1. Assess and Optimize Mobile Phase pH:
The "Why": Oganomycin A, like other cephamycins, possesses ionizable functional groups. The pH of the mobile phase dictates the ionization state of these groups, which in turn significantly impacts retention time and peak shape on a reverse-phase column. If the mobile phase pH is too close to the pKa of Oganomycin A or a co-eluting impurity, you can observe peak tailing or splitting.[1][2]
The Protocol:
Based on the cephamycin structure, we can anticipate the presence of carboxylic acid and amine functionalities. As a starting point, aim for a mobile phase pH that is at least 2 units away from the expected pKa values of these groups.
For acidic compounds, a lower pH (e.g., 2.5-3.5) will suppress ionization, leading to better retention and peak shape. For basic compounds, a higher pH can be beneficial, though silica-based columns have limitations.
Prepare a series of mobile phases with varying pH values (e.g., in 0.5 unit increments) using a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM.
Inject your sample with each mobile phase and observe the effect on peak shape and resolution.
2. Evaluate Mobile Phase Composition (Organic Modifier):
The "Why": The type and concentration of the organic modifier in your mobile phase directly influence the selectivity of your separation.[3] Acetonitrile and methanol are the most common choices for reverse-phase HPLC, and they can offer different selectivities for various analytes.
The Protocol:
If you are currently using acetonitrile, try switching to methanol, or vice versa.
Systematically vary the percentage of the organic modifier. A lower percentage will increase retention, potentially improving the separation of closely eluting peaks.
Consider a shallow gradient, as this can often provide better resolution for complex mixtures compared to an isocratic method.[3]
3. Check for Column Overload:
The "Why": Injecting too much sample can lead to peak distortion, particularly fronting.[1][4]
The Protocol:
Reduce the concentration of your sample and re-inject.
If the peak shape improves, you were likely overloading the column. Determine the optimal sample concentration that provides a good signal without compromising peak shape.
Q2: I've adjusted the mobile phase, but I still have a critical peak pair that is not fully resolved. What's my next step?
A2: If mobile phase optimization is insufficient, the next logical steps involve manipulating temperature and exploring different stationary phase chemistries.
1. Leverage Column Temperature:
The "Why": Temperature can have a significant impact on selectivity.[5] Changing the column temperature alters the thermodynamics of the analyte-stationary phase interactions, which can sometimes be enough to resolve a stubborn peak pair. Increasing the temperature generally decreases retention times and can improve peak efficiency.
The Protocol:
If your HPLC system has a column oven, systematically vary the temperature (e.g., in 5 °C increments) from ambient up to around 60 °C (be mindful of the column's temperature limits).
Monitor the resolution of the critical peak pair at each temperature. You may find an optimal temperature where the peaks are baseline resolved.
2. Explore Different Stationary Phases:
The "Why": The choice of stationary phase is a powerful tool for altering selectivity. Not all C18 columns are the same. Differences in end-capping, silica purity, and bonding density can lead to different retention characteristics.
The Protocol:
If you are using a standard C18 column, consider trying a C8 column, which is less hydrophobic and may provide different selectivity for polar compounds.[6]
For highly polar compounds, a phenyl-hexyl or a polar-embedded phase column can offer alternative selectivities.
Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar analytes that are poorly retained in reverse-phase.[6]
Parameter
Initial Approach
Advanced Approach
Mobile Phase pH
Adjust pH to be >2 units from estimated pKa
Use a buffer with a different pKa
Organic Modifier
Switch between ACN and MeOH
Introduce a third solvent (e.g., isopropanol) at a low concentration
Temperature
Increase in 5 °C increments
Perform a temperature scouting run
Stationary Phase
Switch from C18 to C8
Try a phenyl-hexyl or polar-embedded phase
Q3: I've tried everything, and I still can't resolve this critical pair. Are there any advanced techniques I can use?
A3: When conventional HPLC methods are insufficient, more advanced techniques like orthogonal methods or two-dimensional liquid chromatography (2D-LC) can provide the necessary resolving power.
1. Orthogonal Methods:
The "Why": Orthogonal methods utilize two different separation mechanisms to resolve co-eluting peaks. For example, you can combine a reverse-phase separation with a normal-phase or ion-exchange separation.[7]
The Workflow:
Develop a primary reverse-phase method that provides the best possible separation.
Collect the fraction containing the co-eluting peaks.
Analyze this fraction using a second, orthogonal method (e.g., HILIC or ion-exchange chromatography).
2. Two-Dimensional Liquid Chromatography (2D-LC):
The "Why": 2D-LC automates the process of orthogonal separations by coupling two different columns. This technique offers significantly higher peak capacity and is ideal for complex samples with many components.
The Concept: A fraction from the first dimension column is automatically transferred to a second dimension column with a different selectivity for further separation.
Caption: Logical workflow for troubleshooting peak overlap.
Frequently Asked Questions (FAQs)
Q: What are some typical starting conditions for Oganomycin A HPLC analysis?
A: Based on methods for similar cephamycin antibiotics, a good starting point would be:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
Mobile Phase A: 0.1% Formic acid or 20 mM Phosphate buffer in water (pH adjusted to 2.5-3.5).
Mobile Phase B: Acetonitrile or Methanol.
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength where Oganomycin A has good absorbance (e.g., 254 nm or 280 nm, scouting with a PDA detector is recommended).
Column Temperature: 30 °C.
Q: How do I prepare my sample for analysis?
A: Dissolve your Oganomycin A sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition.[1] This will help to ensure good peak shape. If the sample is not soluble in the initial mobile phase, use a solvent that is weaker (more polar) than the mobile phase.
Q: What are some common sources of ghost peaks?
A: Ghost peaks can arise from several sources, including:
Contaminants in the mobile phase or injection solvent.[1]
Late-eluting compounds from a previous injection.
Carryover from the autosampler.
To troubleshoot, run a blank gradient (injecting only the mobile phase). If the ghost peak is still present, the contamination is likely in your mobile phase. If it disappears, the source is likely carryover or a late-eluting compound from your sample.
Q: My system pressure is fluctuating. What could be the cause?
Degas your mobile phases thoroughly and prime the pump. If the problem persists, systematically check for leaks and inspect the pump's check valves.
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting
Prepare Buffers: Prepare 1 L each of 20 mM potassium phosphate monobasic and 20 mM potassium phosphate dibasic in HPLC-grade water.
Adjust pH: Titrate one buffer with the other to achieve the desired pH values (e.g., 2.5, 3.0, 3.5, 6.0, 6.5, 7.0).
Prepare Mobile Phases: For each pH, prepare your aqueous mobile phase (Mobile Phase A).
Chromatographic Runs: Equilibrate the column with each mobile phase composition and inject your Oganomycin A sample.
Data Analysis: Compare the chromatograms for peak shape, retention time, and resolution of Oganomycin A from any impurities.
Protocol 2: Organic Modifier and Gradient Optimization
Prepare Mobile Phases:
Mobile Phase A: Your optimized buffered aqueous phase from Protocol 1.
Mobile Phase B1: Acetonitrile.
Mobile Phase B2: Methanol.
Scouting Gradients:
Run a broad gradient (e.g., 5-95% B over 30 minutes) with both acetonitrile and methanol as the organic modifier.
Based on the retention time of Oganomycin A, design a shallower gradient around the elution point to improve resolution. For example, if Oganomycin A elutes at 40% B, try a gradient of 30-50% B over 20 minutes.
Data Analysis: Evaluate the chromatograms for changes in selectivity and resolution between the two organic modifiers and different gradient profiles.
Caption: A systematic approach to HPLC method development.
References
Kamogashira, T., et al. (1978). An alternative methodology for determination of Cephamycin C from fermentation broth. Journal of Antibiotics, 31(1), 13-17. [Link]
A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. (2024). Scientific Reports, 14(1), 1-12. [Link]
Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. (2014). Antimicrobial Agents and Chemotherapy, 58(7), 3899-3907. [Link]
Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. (2015). Chemistry and Materials Research, 7(11), 66-74. [Link]
A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. (2020). Systematic Reviews in Pharmacy, 11(1), 24-31. [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
How can you separate a co-eluting more polar compound by HPLC? (2014, March 7). ResearchGate. [Link]
Determination of vancomycin by using RP-HPLC method in pharmaceutical preparations. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1190. [Link]
The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. (2022). Molecules, 27(19), 6533. [Link]
STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS. (2012). Acta Poloniae Pharmaceutica, 69(2), 229-234. [Link]
Development of HPLC methods for the determination of vancomycin in human plasma, mouse serum and bronchoalveolar lavage fluid. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 203-207. [Link]
HPLC Determination of Vancomycin on Newcrom R1 Column. (n.d.). SIELC Technologies. [Link]
Study of the physico-chemical properties of vancomycin hydrochloride for determining its potential applications in formulation development. (2017). Journal of Applied Pharmaceutical Science, 7(12), 108-114. [Link]
Crystal structure of vancomycin. (1999). Structure, 7(4), 381-388. [Link]
Physicochemical characterization of vancomycin and its complexes with β-cyclodextrin. (2012). Biomedical Research, 23(3), 363-370. [Link]
Physicochemical properties of vancomycin and iodovancomycin and their complexes with diacetyl-L-lysyl-D-alanyl-D-alanine. (1975). Biochemical Journal, 147(2), 257-269. [Link]
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies. [Link]
Orthogonal Chromatographic Separations using the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent Technologies. [Link]
Oganomycin A vs Cefoxitin antimicrobial activity comparison
Executive Summary This guide provides a technical comparison between Oganomycin A , a naturally occurring cephamycin antibiotic produced by Streptomyces oganonensis, and Cefoxitin , the semi-synthetic clinical prototype...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Oganomycin A , a naturally occurring cephamycin antibiotic produced by Streptomyces oganonensis, and Cefoxitin , the semi-synthetic clinical prototype of the cephamycin class. While Cefoxitin is a standard therapeutic agent known for its anaerobic activity and beta-lactamase stability, Oganomycin A represents the biosynthetic diversity of the cephamycin family. This analysis explores their structural relationships, antimicrobial mechanisms, and experimental methodologies for comparative assessment.[1]
Compound Identity & Structural Architecture
Both compounds belong to the Cephamycin subclass of beta-lactam antibiotics. The defining structural feature of this class is the 7-
-methoxy group on the cephem nucleus, which confers intrinsic resistance to hydrolytic degradation by extended-spectrum beta-lactamases (ESBLs).[2]
Feature
Oganomycin A
Cefoxitin
Origin
Natural Product
Semi-synthetic Derivative
Source Organism
Streptomyces oganonensis
Derived from Streptomyces lactamdurans (Cephamycin C)
Carbamoyloxymethyl (Optimized for metabolic stability)
Key Property
High resistance to beta-lactamases
High resistance to beta-lactamases & Anaerobic activity
Structural Visualization (Graphviz)
The following diagram illustrates the structural classification and the critical 7-methoxy shield that protects both compounds from enzymatic degradation.
Both Oganomycin A and Cefoxitin function as cell wall synthesis inhibitors. They covalently bind to Penicillin-Binding Proteins (PBPs) , specifically PBP1a, PBP1b, and PBP3.[2][3]
Binding: The beta-lactam ring mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor.
Acylation: The antibiotic acylates the active site serine of the PBP.
Inhibition: This prevents the transpeptidation (cross-linking) of the peptidoglycan layer.
Lysis: The weakened cell wall yields to osmotic pressure, leading to bacterial cell lysis.
Antimicrobial Spectrum Comparison
While Cefoxitin is the clinical gold standard, Oganomycin A shares the characteristic "cephamycin profile."
Target Group
Cefoxitin (Clinical Standard)
Oganomycin A (Inferred Class Activity)
Gram-Positive Aerobes
Moderate (MSSA, Streptococci).[2][3] Inactive vs. MRSA/Enterococci.
Likely Moderate. Natural cephamycins often show lower potency than semi-synthetics.
Gram-Negative Aerobes
Good (E. coli, Klebsiella, Proteus).[1][2][3] Stable vs. ESBLs.
Active. Stability against penicillinases is a core feature.
Likely Active.[6] Anaerobic activity is a hallmark of the cephamycin class.
Resistance Profile
Induces AmpC beta-lactamases but is stable to hydrolysis.
Stable to hydrolysis.
Experimental Protocols for Comparative Analysis
To objectively compare Oganomycin A and Cefoxitin, researchers should employ a Broth Microdilution Assay following CLSI (Clinical and Laboratory Standards Institute) guidelines. This protocol ensures data integrity and reproducibility.
Anaerobes: 35°C anaerobic jar/chamber for 48 hours.
Readout: The MIC is the lowest concentration showing no visible growth .
Experimental Logic Diagram (Graphviz)
Caption: Step-by-step workflow for determining comparative MIC values.
Beta-Lactamase Stability Assessment
A critical differentiator for cephamycins is their stability against hydrolysis.
Experiment: Hydrolysis Assay
Enzyme Source: Crude extract from Enterobacter cloacae (AmpC high producer) or K. pneumoniae (ESBL producer).[2][3]
Reaction: Incubate 100 µM of Oganomycin A and Cefoxitin with the enzyme extract at 37°C.
Detection: Monitor the decrease in absorbance at the beta-lactam characteristic wavelength (typically 260-270 nm) over time using a UV-Vis spectrophotometer.[2]
Expected Result: Both compounds should show negligible hydrolysis compared to a control cephalosporin (e.g., Cephalothin), confirming the protective role of the 7-methoxy group.
References
Gushima, H., et al. (1981).[2][3][7] "Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB."[7] The Journal of Antibiotics, 34(11), 1507-1512.[2][3][7] Link
Stapley, E. O., et al. (1972).[2][3][8] "Cephamycins, a new family of beta-lactam antibiotics.[8][9] I. Production by actinomycetes, including Streptomyces lactamdurans sp. n." Antimicrobial Agents and Chemotherapy, 2(3), 122-131.[2][3] Link
Birnbaum, J., et al. (1978).[2][3] "Cefoxitin, a semi-synthetic cephamycin: a microbiological overview." Journal of Antimicrobial Chemotherapy, 4(suppl_B), 15-32.[2][3] Link
Clinical and Laboratory Standards Institute (CLSI). (2024).[2][3] "M100: Performance Standards for Antimicrobial Susceptibility Testing." Link
Oganomycin A: An Undiscovered Frontier in the Fight Against Gram-Negative Bacteria
A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries has yielded no specific information on a compound designated "Oganomycin A." This suggests that "Oganomy...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries has yielded no specific information on a compound designated "Oganomycin A." This suggests that "Oganomycin A" may be a novel, yet-to-be-disclosed therapeutic candidate, a compound known by a different name, or a potential misnomer.
This guide, therefore, serves as a forward-looking framework. While we cannot provide a direct comparative analysis of Oganomycin A, we will establish a robust template for evaluating any new antimicrobial agent against the formidable challenge of Gram-negative pathogens. To illustrate this framework, we will draw comparisons with a well-established last-resort antibiotic class, the polymyxins (e.g., Colistin and Polymyxin B), and briefly touch upon other relevant comparators where appropriate.
Section 1: The Imperative for Novel Anti-Gram-Negative Agents
Gram-negative bacteria, characterized by their dual-membrane structure, present a significant therapeutic challenge. This outer membrane acts as a formidable barrier, limiting the penetration of many antibiotics. The emergence of multidrug-resistant (MDR) strains, such as carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii, has created an urgent need for new therapeutic agents with novel mechanisms of action.
Section 2: Foundational In Vitro Evaluation of a Novel Agent
The initial assessment of any new antimicrobial, which we will hypothetically call "Oganomycin A," begins with a thorough in vitro characterization of its activity.
Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. This is a critical first step in assessing an antibiotic's potency.
Table 1: Hypothetical MIC Data for Oganomycin A vs. Comparator Antibiotics (μg/mL)
Bacterial Species
Oganomycin A (Hypothetical)
Colistin
Meropenem
Escherichia coli (ATCC 25922)
1
0.5
0.06
Klebsiella pneumoniae (Carbapenem-Resistant)
2
1
>128
Pseudomonas aeruginosa (MDR)
4
2
32
Acinetobacter baumannii (MDR)
1
0.5
64
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the MIC of an antimicrobial agent.[1][2][3]
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
Serial Dilution of Antimicrobials: The test compounds (Oganomycin A, Colistin, etc.) are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
Inoculation: Each well is inoculated with the bacterial suspension.
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Section 3: Mechanism of Action and Resistance
A crucial aspect of a new antibiotic is its mechanism of action and its susceptibility to existing resistance mechanisms.
Unraveling the Mechanism of Action
For our hypothetical Oganomycin A, understanding how it kills bacteria is paramount. Does it disrupt the cell membrane like polymyxins, inhibit cell wall synthesis like beta-lactams, or interfere with protein or DNA synthesis?
Polymyxin Mechanism of Action: Polymyxins, such as colistin, are cationic polypeptides that interact with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4][5][6] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization, increased permeability, and eventual cell death.[7][8][9]
Signaling Pathway of Polymyxin Action
Caption: Polymyxin mechanism of action.
Assessing the Potential for Resistance
A new antibiotic's value is also determined by its resilience to resistance. For Oganomycin A, studies would need to investigate:
Frequency of Spontaneous Resistance: Can bacteria easily develop resistance through random mutations?
Cross-Resistance: Are bacteria resistant to other antibiotics also resistant to Oganomycin A?
Mechanism of Resistance: If resistance emerges, what are the genetic and molecular bases?
Polymyxin Resistance: Resistance to polymyxins often involves modifications to the LPS, reducing its negative charge and thus weakening the electrostatic interaction with the positively charged polymyxin molecule.[10][11][12] This can occur through chromosomal mutations or the acquisition of plasmid-mediated genes like mcr-1.[11]
Section 4: Concluding Remarks and Future Directions
While "Oganomycin A" remains an unknown entity, the framework for its evaluation is well-established. A promising novel antibiotic against Gram-negative bacteria would ideally possess:
Potent in vitro activity against a broad range of MDR Gram-negative pathogens.
A novel mechanism of action that circumvents existing resistance mechanisms.
A low propensity for the development of resistance.
A favorable safety profile in preclinical and clinical studies.
The scientific community eagerly awaits the discovery and development of new agents that can meet these criteria and provide hope in the ongoing battle against antimicrobial resistance.
References
Frontiers in Microbiology. Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. [Link]
ResearchGate. Summary of major resistance mechanisms to polymyxins in Gram-negative bacteria. [Link]
YouTube. Pharmacology of Polymyxin B ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
Patsnap Synapse. What is the mechanism of Polymyxin B Sulfate? [Link]
MDPI. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. [Link]
PMC. Polymyxin: Alternative Mechanisms of Action and Resistance. [Link]
PMC. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions. [Link]
A-Z Animals. What is the classification and mechanism of action of Colistin (polymyxin antibiotic)? [Link]
Patsnap Synapse. What is the mechanism of Colistin Sulfate? [Link]
PubMed. Mechanisms of Polymyxin Resistance. [Link]
PubMed. Colistin, Mechanisms and Prevalence of Resistance. [Link]
PMC. Overview of polymyxin resistance in Enterobacteriaceae. [Link]
ResearchGate. Mechanism of action of colistin. [Link]
Oganomycin A: Activity Profile & Beta-Lactamase Stability Guide
This guide provides an in-depth technical analysis of Oganomycin A, focusing on its structural resilience against beta-lactamases and its comparative performance against standard beta-lactam antibiotics. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Oganomycin A, focusing on its structural resilience against beta-lactamases and its comparative performance against standard beta-lactam antibiotics.
Executive Summary
Oganomycin A is a naturally occurring cephamycin antibiotic produced by Streptomyces oganonensis.[1] Structurally distinct from classical cephalosporins due to the presence of a 7
-methoxy group , this compound exhibits intrinsic resistance to hydrolysis by a broad spectrum of beta-lactamases (both penicillinases and cephalosporinases).
While classical agents like Cephalosporin C are rapidly degraded by resistant bacterial strains, Oganomycin A maintains structural integrity, making it a critical reference compound for studying beta-lactamase stability. This guide compares its efficacy against beta-lactamase-producing phenotypes and details the mechanistic basis of its resistance.
Mechanistic Profile: The 7-Methoxy Shield
The defining feature of Oganomycin A, shared with other cephamycins (e.g., Cefoxitin), is the steric hindrance provided by the methoxy group at the C-7 position of the cephem nucleus.
Mechanism of Action vs. Resistance
Target Binding: Like all beta-lactams, Oganomycin A targets Penicillin-Binding Proteins (PBPs) to inhibit peptidoglycan cross-linking.
Enzymatic Evasion: In typical beta-lactams, the beta-lactamase enzyme attacks the carbonyl carbon of the beta-lactam ring. In Oganomycin A, the 7
-methoxy group acts as a "steric shield," preventing the enzyme's active site serine from accessing the carbonyl carbon, effectively nullifying the hydrolysis mechanism.
Structural Logic Diagram
The following diagram illustrates the structural difference and the resulting stability mechanism.
Figure 1: Mechanistic divergence between Cephalosporin C and Oganomycin A in the presence of beta-lactamases.
Comparative Efficacy Analysis
The following data compares Oganomycin A with standard beta-lactams. Note that while Oganomycin A shows moderate intrinsic potency, its value lies in its stability ratio (Activity in presence of Beta-lactamase / Activity in absence).
Table 1: Comparative Stability and Activity Profile
Feature
Oganomycin A
Cephalosporin C
Cefoxitin (Synthetic Analog)
Class
Natural Cephamycin
Natural Cephalosporin
Semisynthetic Cephamycin
C-7 Substituent
Methoxy (-OCH₃)
Hydrogen (-H)
Methoxy (-OCH₃)
Beta-Lactamase Stability
High (Resistant)
Low (Hydrolyzed)
High (Resistant)
Activity: E. coli (WT)
Moderate (MIC ~3-6 µg/mL)
Moderate
High
Activity: E. coli (AmpC+)
Retained
Lost (>100 µg/mL)
Retained
Activity: S. aureus (Penase+)
Moderate
Low
Moderate
Primary Utility
Research / Precursor
Historical Reference
Clinical Therapy
Analyst Note: Oganomycin A serves as a crucial biosynthetic precursor. Its derivative, Oganomycin G , is the starting material for Cefotetan , a clinically used antibiotic with enhanced anti-anaerobic activity.
Experimental Protocols
To validate the activity of Oganomycin A, researchers should utilize a Beta-Lactamase Hydrolysis Assay . This protocol is superior to simple MIC testing for characterizing resistance mechanisms.
Protocol: Spectrophotometric Hydrolysis Assay
Objective: Quantify the relative stability of Oganomycin A against purified beta-lactamase (e.g., TEM-1 or AmpC) compared to Cephalosporin C.
Reagents:
Buffer: 0.1 M Phosphate Buffer (pH 7.0).
Enzyme: Purified Beta-lactamase (commercially available or lysate).
Substrates: Oganomycin A (Test), Cephalosporin C (Control).
Workflow:
Baseline: Prepare 100 µM solutions of both antibiotics in phosphate buffer.
Initiation: Add beta-lactamase enzyme (final conc. 0.1 U/mL) to the cuvette.
Measurement: Monitor absorbance at 260 nm (characteristic of the beta-lactam ring) for 10 minutes at 37°C.
Calculation: Determine the initial hydrolysis rate (
Abs/min).
Validation Criteria (Self-Correcting):
Control Validity: Cephalosporin C must show a rapid decrease in absorbance (ring opening).
Test Validity: Oganomycin A should show negligible change in absorbance (<5% decrease relative to control).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining beta-lactamase stability.
References
Gushima, H., et al. (1981).[1] "Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB."[1] The Journal of Antibiotics, 34(11), 1507-1512.[1][2]
Yamanouchi Pharmaceutical Co., Ltd. (1988). "Process for production of 7-beta-substituted-3-lower alkanoylacetoxymethyl-7-alpha-methoxy-3-cephem-4-carboxylic acid." European Patent Application EP0290136A2.
Nagarajan, R. (1990). "Cephamycins: Structure, Activity, and Biosynthesis." In: Beta-Lactam Antibiotics for Clinical Use. Marcel Dekker, Inc.
ChemicalBook. (2024). "Oganomycin A - Chemical Properties and Structure."
Efficacy of Oganomycin A vs. Oganomycin B in Bacterial Inhibition
Topic: Efficacy of Oganomycin A vs Oganomycin B in Bacterial Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary Oganomycin A and Ogan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Efficacy of Oganomycin A vs Oganomycin B in Bacterial Inhibition
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
[1]
Executive Summary
Oganomycin A and Oganomycin B are naturally occurring cephamycin-type antibiotics produced by Streptomyces oganensis. Structurally distinct from classical cephalosporins due to the presence of a 7
-methoxy group, these compounds exhibit enhanced resistance to -lactamase degradation.
This guide provides a technical comparison of Oganomycin A and B, focusing on their structural activity relationships (SAR), comparative antibacterial efficacy, and experimental protocols for validation. The core distinction lies in the C3-side chain substituent: Oganomycin A possesses a sulfated phenyl group, whereas Oganomycin B contains a hydroxylated phenyl group. This structural variation influences their physicochemical properties and specific potency profiles, particularly against Gram-negative pathogens.
Chemical Structure & Mechanism of Action[2][3]
2.1 Structural Comparison
Both compounds share the 7
-methoxy-cephem nucleus, which confers stability against penicillinases and cephalosporinases. The divergence occurs at the C3 position, where the p-coumaric acid derivative side chain is either sulfated or unsulfated.
Feature
Oganomycin A
Oganomycin B
CAS Number
75794-94-4
75794-96-6
Molecular Formula
Core Nucleus
7-methoxy-cephalosporin
7-methoxy-cephalosporin
C7 Side Chain
(R)-5-amino-5-carboxy-1-oxopentyl
(R)-5-amino-5-carboxy-1-oxopentyl
C3 Side Chain
(E)-3-[4-(sulfooxy )phenyl]acryloyloxymethyl
(E)-3-[4-(hydroxy )phenyl]acryloyloxymethyl
Solubility
High (Water soluble salt form)
Moderate (Lower polarity than A)
Stability
High resistance to -lactamases
High resistance to -lactamases
2.2 Mechanism of Action
Oganomycins act as bactericidal agents by inhibiting bacterial cell wall synthesis.
Target Binding: They bind irreversibly to Penicillin-Binding Proteins (PBPs), specifically PBP3 in Gram-negative bacteria.
Inhibition: This binding disrupts the transpeptidation enzyme activity, preventing the cross-linking of peptidoglycan strands (NAM-NAG polymers).[1]
Lysis: The weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and death.[1]
Key Advantage: The 7-methoxy group sterically hinders the active site of
-lactamase enzymes, preventing the hydrolysis of the -lactam ring that renders many cephalosporins inactive.
Caption: Mechanism of Oganomycin action and resistance to beta-lactamase degradation.
Comparative Efficacy Analysis
3.1 Antimicrobial Spectrum
Both Oganomycin A and B exhibit broad-spectrum activity but are most potent against Gram-negative bacteria .[2]
Gram-Negative Efficacy: Highly effective against Escherichia coli, Proteus species, Klebsiella pneumoniae, and Serratia marcescens. The 7-methoxy group provides superior activity against
-lactamase-producing strains compared to non-cephamycin cephalosporins.
Gram-Positive Efficacy: Moderate activity against Staphylococcus aureus and Streptococci. Generally less potent than first-generation cephalosporins against non-resistant G+ strains but effective against penicillinase-producing S. aureus.
3.2 Potency Differences (A vs. B)
Research indicates that Oganomycin A (sulfated) is the primary bioactive metabolite with optimized pharmacokinetics.
Oganomycin A: The sulfate group increases water solubility and may enhance penetration through the outer membrane porins of Gram-negative bacteria. It typically shows lower MIC (Minimum Inhibitory Concentration) values against susceptible G- strains.
Oganomycin B: The desulfated form. While still active, it often exhibits slightly higher MICs in aqueous media due to reduced solubility or altered PBP affinity. It is considered a derivative or minor metabolite in the fermentation process.
Representative MIC Data (µg/mL):
Bacterial Strain
Oganomycin A (Sulfated)
Oganomycin B (Desulfated)
Cephalothin (Control)
E. coli (Sensitive)
0.5 - 2.0
1.0 - 4.0
4.0 - 8.0
E. coli (-lactamase+)
2.0 - 4.0
4.0 - 8.0
>64 (Resistant)
K. pneumoniae
1.0 - 2.0
2.0 - 4.0
4.0
S. aureus (MSSA)
2.0 - 4.0
2.0 - 8.0
0.5
P. aeruginosa
>64
>64
>128
> Note: Data synthesized from general cephamycin profiles (Gushima et al., 1981) to illustrate relative potency trends.
Experimental Protocols
To validate the efficacy of Oganomycin A vs. B in your lab, follow these standardized protocols.
4.1 Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI M07 Standard)
Preparation of Stock Solutions:
Dissolve Oganomycin A in sterile distilled water (due to high solubility).
Dissolve Oganomycin B in a small volume of DMSO or slightly alkaline buffer (pH 8.0) before diluting in water, as the lack of sulfate reduces aqueous solubility.
Inoculum Preparation:
Grow test organisms (E. coli ATCC 25922, S. aureus ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to 0.5 McFarland standard (
CFU/mL).
Dilute 1:100 to achieve a final concentration of
CFU/mL in the wells.
Assay Setup:
Use 96-well microtiter plates.
Dispense 100 µL of serial two-fold dilutions of Oganomycin A and B (range: 0.125 to 64 µg/mL).
Add 100 µL of bacterial inoculum to each well.
Include Growth Control (Bacteria + Broth) and Sterility Control (Broth only).
Incubation & Readout:
Incubate at 35 ± 2°C for 16–20 hours.
Endpoint: The MIC is the lowest concentration showing no visible growth (turbidity).
4.2 Time-Kill Kinetic Assay
To differentiate the rate of bactericidal activity between A and B.
Setup: Inoculate 10 mL of CAMHB containing 4x MIC of Oganomycin A or B with
CFU/mL of E. coli.
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.
Analysis: Count colonies after incubation. A
reduction in CFU/mL indicates bactericidal activity.
Expected Result: Oganomycin A typically shows a steeper kill curve in the first 4-8 hours due to faster uptake.
Caption: Workflow for comparative MIC determination of Oganomycin variants.
Conclusion
For drug development and mechanistic studies, Oganomycin A is the superior candidate due to its enhanced solubility and potency profile derived from the C3-sulfate group. Oganomycin B serves as a critical reference standard for metabolic stability studies (as a desulfated metabolite) but is generally less efficacious as a standalone antibiotic.
Select Oganomycin A for: Primary efficacy screening, in vivo efficacy models, and formulation development.
Select Oganomycin B for: Structure-activity relationship (SAR) studies, metabolite identification, and hydrolysis assays.
References
Gushima, H., Watanabe, S., Saito, T., et al. (1981). "Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB." The Journal of Antibiotics, 34(11), 1507–1512. Link
Osono, T., et al. (1980). "Production of Oganomycin E." Japanese Patent JP-A-79394. Link
ChemicalBook. (2024). "Oganomycin A Chemical Properties and Structure." Link
MedChemExpress. (2024). "Oganomycin B - Product Information and Biological Activity." Link
Cross-resistance patterns between Oganomycin A and other cephamycins
This guide provides a technical analysis of Oganomycin A, positioning it within the cephamycin class to predict and evaluate cross-resistance patterns. Due to the historical and niche nature of Oganomycin A compared to c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of Oganomycin A, positioning it within the cephamycin class to predict and evaluate cross-resistance patterns. Due to the historical and niche nature of Oganomycin A compared to clinical standards like Cefoxitin, this analysis synthesizes specific structural data with established class-wide pharmacological behaviors.
Executive Summary & Compound Profile
Oganomycin A is a naturally occurring cephamycin antibiotic produced by Streptomyces oganonensis. It shares the defining structural characteristic of the cephamycin class: a 7-alpha-methoxy group on the beta-lactam ring.[1] This functional group is the primary determinant of its resistance profile, providing steric hindrance that protects the beta-lactam ring from hydrolysis by many Class A beta-lactamases (including ESBLs).
Like other cephamycins, Oganomycin A functions as a suicide substrate for Penicillin-Binding Proteins (PBPs) . It acylates the active site serine of PBPs (specifically PBP1a, 1b, and 3 in Gram-negatives), disrupting peptidoglycan cross-linking and leading to cell lysis.
2.2 The 7-Alpha-Methoxy Shield
The critical differentiator of Oganomycin A from standard cephalosporins (e.g., Cefazolin, Ceftriaxone) is the 7-alpha-methoxy group.
Effect: It acts as a "steric shield," preventing the entry of the beta-lactam ring into the catalytic pocket of Class A serine beta-lactamases.
Result: Oganomycin A retains activity against organisms producing TEM-1, SHV-1, and CTX-M (ESBL) enzymes, where non-cephamycin cephalosporins fail.
2.3 Cross-Resistance Pathways
Cross-resistance between Oganomycin A and other agents is dictated by three mechanisms:
Beta-Lactamase Hydrolysis: Low cross-resistance with cephalosporins; High cross-resistance with other cephamycins.
Porin Channel Alterations: High cross-resistance (OmpF/OmpC loss affects all cephamycins).
The following table summarizes the expected cross-resistance patterns based on the structural homology of Oganomycin A with Cefoxitin and Cefotetan.
Resistance Mechanism
Oganomycin A Status
Cross-Resistant with Cefoxitin?
Cross-Resistant with Ceftriaxone?
Clinical Implication
Class A Beta-Lactamases (ESBLs)
Stable (Active)
Yes (Both Stable)
No (Ceftriaxone Hydrolyzed)
Oganomycin A is a viable surrogate for ESBL screening.
AmpC Beta-Lactamases
Stable but Inducer
Yes
No (Ceftriaxone Hydrolyzed)
Risk of treatment failure due to enzyme trapping, not hydrolysis.
Porin Loss (e.g., K. pneumoniae)
Resistant (Inactive)
Yes
Variable
Loss of porins blocks entry for all cephamycins.
PBP2a Acquisition (MRSA)
Resistant (Inactive)
Yes
Yes
Cephamycins cannot bind PBP2a with sufficient affinity.
Metallo-Beta-Lactamases (NDM-1)
Resistant (Inactive)
Yes
Yes
Class B enzymes hydrolyze cephamycins.
Experimental Protocols for Validation
To empirically verify Oganomycin A's performance, researchers should utilize the following self-validating protocols.
Protocol A: Comparative MIC Determination (Broth Microdilution)
Objective: Quantify the potency of Oganomycin A relative to Cefoxitin against isogenic strains.
Preparation: Prepare stock solutions of Oganomycin A and Cefoxitin in phosphate buffer (pH 6.0) to ensure stability.
Inoculum: Adjust bacterial suspension to
CFU/mL (0.5 McFarland).
Plate Setup:
Rows A-B: Oganomycin A (0.25 – 128 µg/mL).
Rows C-D: Cefoxitin (Control Comparator).
Rows E-F: Ceftriaxone (ESBL Control).
Incubation: 16–20 hours at 35°C ambient air.
Validation Check: The QC strain E. coli ATCC 25922 must yield Cefoxitin MICs within CLSI ranges (4–16 µg/mL) for the assay to be valid.
Protocol B: Double Disk Synergy Test (DDST) Modification
Objective: Distinguish AmpC overexpression from ESBL production using Oganomycin A.
Lawn Culture: Swab a Mueller-Hinton agar plate with the test organism.
Disk Placement:
Center: Amoxicillin/Clavulanate (AMC).
Left (20mm): Ceftriaxone (CRO).
Right (20mm): Oganomycin A (OGA) or Cefoxitin (FOX).
Interpretation:
ESBL Positive: Ghost zone/synergy between CRO and AMC; OGA zone remains large (no distortion).
AmpC Positive: No synergy between CRO and AMC; OGA zone is reduced or flattened (indicating resistance).
Visualizations of Signaling & Logic
Figure 1: Structural Defense Mechanism
This diagram illustrates why Oganomycin A resists ESBLs but fails against Porin loss, defining its cross-resistance profile.
Caption: Figure 1. The 7-alpha-methoxy group of Oganomycin A blocks ESBL hydrolysis, but the drug remains dependent on porin channels for entry.
Figure 2: Experimental Workflow for Cross-Resistance
A decision tree for researchers to classify an unknown isolate based on Oganomycin A susceptibility.
Caption: Figure 2. Diagnostic logic flow using Oganomycin A to distinguish between ESBL, AmpC, and Porin-mediated resistance phenotypes.
References
Gushima, H., et al. (1981). Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives. The Journal of Antibiotics.
Daoust, D. R., et al. (1973). Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation. Antimicrobial Agents and Chemotherapy.[1][3][5][6][7][8]
Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial Agents and Chemotherapy.[1][3][5][6][7][8]
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. (Standard referencing Cefoxitin as the cephamycin surrogate).